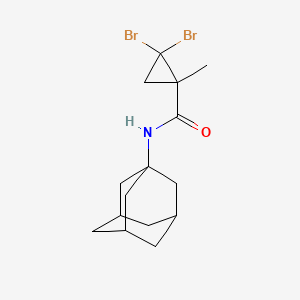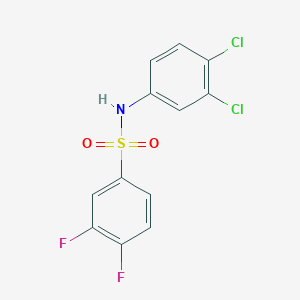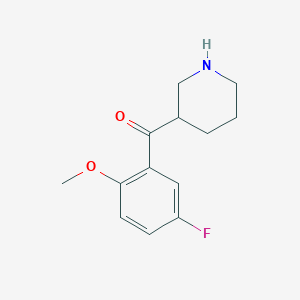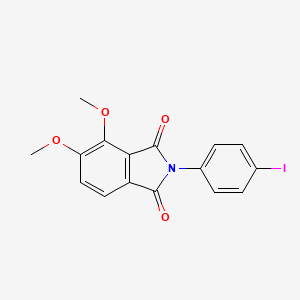
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ADBAC belongs to the class of quaternary ammonium compounds and is widely used as a disinfectant, preservative, and surfactant in various industries. In
作用机制
The mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the disruption of the cell membrane of microorganisms, leading to their death. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a cationic surfactant that interacts with the negatively charged cell membrane of microorganisms, causing the membrane to become destabilized. This results in the leakage of intracellular components and eventual cell death.
Biochemical and Physiological Effects
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been shown to have low toxicity in mammals and is generally considered safe for use. However, prolonged or high exposure to N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide can cause skin irritation, respiratory problems, and other adverse effects. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has also been shown to have a negative impact on aquatic life and the environment.
实验室实验的优点和局限性
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is a widely available and affordable chemical compound that can be easily synthesized in the laboratory. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has a broad spectrum of antimicrobial activity and can be used to disinfect a variety of surfaces and materials. However, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has limitations for lab experiments as its antimicrobial activity can be affected by various factors such as pH, temperature, and organic matter.
未来方向
There are several potential future directions for the research and development of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. One area of focus is the development of more effective and targeted antimicrobial agents based on the structure and mechanism of action of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Another area of interest is the investigation of the potential antiviral and anticancer properties of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide. Additionally, there is a need for further research on the environmental impact of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide and the development of more sustainable and eco-friendly alternatives.
合成方法
The synthesis of N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide involves the reaction of adamantylbromide with 1-methylcyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction mixture is then treated with hydrobromic acid to obtain N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide as a white crystalline solid with a high yield.
科学研究应用
N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has been extensively studied for its antimicrobial properties and has been used as a disinfectant in various industries such as food processing, healthcare, and agriculture. N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide is also used as a preservative in personal care products and as a surfactant in the textile industry. In addition to its industrial applications, N-1-adamantyl-2,2-dibromo-1-methylcyclopropanecarboxamide has potential applications in the field of medicine as an antiviral and anticancer agent.
属性
IUPAC Name |
N-(1-adamantyl)-2,2-dibromo-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO/c1-13(8-15(13,16)17)12(19)18-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVOWEVKRHDSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![2-{1-(1-isopropyl-4-piperidinyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062960.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)

![N,N-diethyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6062977.png)
![2-bromo-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6062993.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)

![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)
![7-(4-isopropylbenzyl)-2-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6063029.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![ethyl 5-[3-(benzyloxy)benzylidene]-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063038.png)